tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate
Description
tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate (CAS: 1638487-43-0) is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an (S)-configured 2-methoxyethyl substituent at the 2-position of the piperazine ring . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules. Its methoxyethyl side chain contributes to moderate lipophilicity, influencing solubility and reactivity in synthetic pathways.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-methoxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-9-10(14)5-8-16-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFIDZUOYBKBU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-methoxyethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial production methods may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations
The table below compares the target compound with analogs differing in substituents at the 2-position:
Key Observations :
Stereochemical Variations
Chirality significantly impacts biological activity. For example:
- (2S,5R)-tert-Butyl 2-ethyl-5-methylpiperazine-1-carboxylate (CAS: Not listed) has dual stereocenters, leading to distinct spatial arrangements that may optimize binding to chiral receptors .
- The (S)-configuration in the target compound ensures enantioselective interactions, critical for drug efficacy and regulatory approval .
Physicochemical Properties
Biological Activity
tert-Butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 258.31 g/mol
- Structural Features : The compound features a piperazine ring substituted with a tert-butyl group and a methoxyethyl group, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various physiological processes, leading to potential therapeutic effects:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Interaction : It has been suggested that the compound might bind to neurotransmitter receptors, potentially influencing neurological functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Salmonella typhimurium | Good activity |
Anticancer Potential
The compound is also being investigated for its anticancer properties. Initial studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in certain cancer cell lines.
- Inhibition of Tumor Growth : In vitro studies have shown a reduction in cell proliferation in various cancer models.
Neurological Effects
Given its structural similarity to known neuroactive compounds, this compound is being evaluated for potential effects on neurological disorders. Its ability to interact with dopamine receptors could make it relevant for conditions such as schizophrenia or Parkinson's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study tested the compound against multiple bacterial strains using disc diffusion methods. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
- Investigation of Anticancer Properties :
- Neurological Research :
Q & A
Q. What are the optimal synthesis methods for tert-butyl (S)-2-(2-methoxyethyl)piperazine-1-carboxylate, and how are yields maximized?
Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Substitution reactions : Use sodium azide or thiocyanate in polar aprotic solvents (e.g., DMF) to introduce functional groups.
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is often employed to protect the piperazine nitrogen, requiring inert atmospheres to prevent oxidation .
- Purification : Techniques like column chromatography (silica gel) or recrystallization improve purity. Reaction progress is monitored via TLC or HPLC .
Yield optimization hinges on solvent choice (e.g., THF or ethyl acetate), temperature control (room temp to 60°C), and stoichiometric ratios. For example, method A in a related compound achieved 79% yield using THF/water, while method B with HCl in ethyl acetate yielded 60% .
Q. How is structural confirmation performed for this compound?
Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify functional groups (e.g., tert-butyl at δ 1.4 ppm, methoxyethyl protons at δ 3.3–3.5 ppm). H NMR in CDCl can distinguish chiral centers in (S)-configured derivatives .
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 230.3 for similar derivatives) and fragmentation patterns .
- X-ray diffraction : Single-crystal studies resolve bond lengths and angles, particularly for verifying stereochemistry .
Q. What safety protocols are critical when handling this compound?
- Toxicity : Classified as acutely toxic (Category 4, H302) via oral exposure. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at RT in airtight containers under inert gas (argon) to prevent decomposition. Avoid moisture and incompatible materials (strong acids/oxidizers) .
- Decomposition : Thermal degradation releases toxic fumes (e.g., NO, CO). Use fire-resistant materials and suppressants (CO extinguishers) .
Advanced Research Questions
Q. How can reaction mechanisms for functionalization of the piperazine ring be elucidated?
Mechanistic studies combine experimental and computational approaches:
- Kinetic analysis : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to identify rate-determining steps.
- Isotopic labeling : N or C isotopes track nucleophilic attack sites during substitutions .
- DFT calculations : Model transition states to predict regioselectivity, especially for chiral centers .
For example, oxidation of the methoxyethyl group to a carbonyl involves m-CPBA in CHCl, with intermediates characterized via IR spectroscopy .
Q. How are discrepancies in spectroscopic data resolved across studies?
Discrepancies arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies include:
- Standardized protocols : Use deuterated solvents (CDCl, DMSO-d) and internal standards (TMS) for NMR .
- Cross-validation : Compare HPLC retention times with authentic samples and validate via high-resolution MS .
- Crystallography : Resolve ambiguous NOE effects in NMR by obtaining single-crystal structures to confirm spatial arrangements .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors like GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .
Q. How does the stereochemistry of the (S)-configured piperazine influence its reactivity?
The (S)-configuration affects:
- Crystal packing : Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize specific conformations, as seen in X-ray studies .
- Enantioselective catalysis : Chiral ligands (e.g., BINOL) enhance stereocontrol during substitutions or acylations .
- Biological activity : (S)-isomers may exhibit higher affinity for targets like serotonin receptors compared to (R)-forms .
Q. What strategies optimize scalability for multi-gram syntheses?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
